molecular formula C36H65NO13 B159579 Erythromycin C CAS No. 1675-02-1

Erythromycin C

Número de catálogo B159579
Número CAS: 1675-02-1
Peso molecular: 719.9 g/mol
Clave InChI: MWFRKHPRXPSWNT-QNPWSHAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythromycin C is an antibiotic produced by the growth of certain strains of Streptomyces erythreus . It is composed largely of erythromycin A with small amounts of erythromycins B and C . It’s widely used to treat various infections such as chest infections, skin conditions, dental abscesses, and sexually transmitted infections .


Synthesis Analysis

Erythromycin production is enhanced by supplementing with ammonium sulfate, which augments intracellular metabolism and precursor supply in Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds .


Molecular Structure Analysis

Erythromycin C has a molecular formula of C36H65NO13 . Its average mass is 719.900 Da and its monoisotopic mass is 719.445618 Da .


Chemical Reactions Analysis

Erythromycin’s chemical reactions have been studied in various contexts. For instance, the conversion of the C12-21 double bond to a pyrazoline moiety has been reported . Additionally, the reaction between Erythromycin’s sugar moiety and strong acid has been observed .


Physical And Chemical Properties Analysis

Erythromycin C is a solid compound . It has a density of 1.2±0.1 g/cm3 . It is thermally stable up to 192 °C .

Aplicaciones Científicas De Investigación

Environmental Impact and Ecotoxicology

Erythromycin, as an antibiotic, has been increasingly used, leading to its presence as a contaminant in aquatic ecosystems. Studies have focused on its effects on various aquatic species and environments. For instance, the toxicity of erythromycin on microalgae species like Chlamydomonas reinhardtii and Phaeodactylum tricornutum has been explored, revealing its inhibitory impact on population growth and photosynthetic processes in these microalgae (Sendra et al., 2018). Similarly, erythromycin's effects on marine fish such as Sparus aurata (gilthead seabream) have been assessed, indicating its potential sub-lethal impacts and influence on various biological markers (Rodrigues et al., 2019).

Antibiotic Resistance and Detection Methods

The rise of antibiotic resistance has led to studies on the mechanisms of erythromycin resistance in bacterial strains. For example, research on Staphylococcus aureus has revealed how mutations in ribosomal proteins can alter the drug's effectiveness by modifying the shape of the protein exit tunnel (Halfon et al., 2019). Additionally, advancements in detecting erythromycin levels, particularly in food and environmental samples, have been a focus. Techniques like competitive indirect enzyme-linked immunosorbent assays (ciELISA) have been developed for this purpose, enhancing the ability to monitor erythromycin residues in complex matrices like milk (Wang et al., 2015).

Therapeutic and Pharmacological Studies

In the therapeutic domain, erythromycin's interaction with various biological systems has been investigated. Studies have explored its impact on liver toxicity, with NMR-based serum metabolomics being used to understand its effects on liver function in animal models (Rawat et al., 2016). Other research areas include erythromycin's role in treating specific conditions like acne vulgaris, where its efficacy and interaction with other compounds like zinc acetate have been evaluated (Sayyafan et al., 2019).

Novel Drug Delivery Systems

There has been significant progress in developing advanced drug delivery systems for erythromycin to enhance its efficacy and bioavailability. This includes research into erythromycin-loaded nanoparticles and transethosomes for topical applications, aiming to improve drug penetration and stability (Abdallah et al., 2023). Such advancements are crucial in overcoming the challenges posed by erythromycin's physicochemical properties and in reducing adverse effects.

Safety And Hazards

Erythromycin C should be handled with care to avoid dust formation and contact with skin and eyes . In case of contact, immediate medical attention is required . It is also advised to avoid breathing in dust, gas, or vapors .

Direcciones Futuras

The future of Erythromycin C and other antibiotics lies in overcoming bacterial resistance. Research in antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics, is a promising avenue . The development of novel Erythromycin formulations, including nanoparticles, is another area of active research .

Propiedades

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFRKHPRXPSWNT-QNPWSHAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin C

CAS RN

1675-02-1
Record name Erythromycin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1675-02-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythromycin C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X2R375YNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin C
Reactant of Route 2
Erythromycin C
Reactant of Route 3
Erythromycin C
Reactant of Route 4
Erythromycin C
Reactant of Route 5
Erythromycin C
Reactant of Route 6
Erythromycin C

Citations

For This Compound
1,870
Citations
S Peirú, HG Menzella, E Rodriguez… - Applied and …, 2005 - Am Soc Microbiol
An Escherichia coli strain capable of producing the potent antibiotic erythromycin C (Ery C) was developed by expressing 17 new heterologous genes in a 6-deoxyerythronolide B (6dEB…
Number of citations: 144 journals.asm.org
RH Lambalot, DE Cane, JJ Aparicio, L Katz - Biochemistry, 1995 - ACS Publications
… This reconstituted preparation was used in characterizing the kinetics of erythromycin C-12 hydroxylation and remained stable for months when storedat —80 C in histidine/glycerol/DTT…
Number of citations: 109 pubs.acs.org
PF Wiley, R Gale, CW Pettinga… - Journal of the American …, 1957 - ACS Publications
… ) system is erythromycin B; erythromycin C is the fastestmoving component and erythromycin has intermediate mobility. After the presence of erythromycin C in appreciable quantity in a …
Number of citations: 48 pubs.acs.org
SK Lee, DB Basnet, CY Choi, JK Sohng, JS Ahn… - Bioorganic …, 2004 - Elsevier
… The erythromycin C-12 hydroxylase from Saccharopolyspora erythraea, EryK, is a … A biosynthesis involves oxidation of erythromycin D to erythromycin C, as indicated by a 1200- to 1900…
Number of citations: 14 www.sciencedirect.com
X Zou, H Hang, J Chu, Y Zhuang, S Zhang - Bioresource technology, 2009 - Elsevier
… Feeding corn steep liquor and yeast extract, the Er-A production was enhanced, while the biotransformation from erythromycin C (Er-C) to Er-A had no increase. When ammonium …
Number of citations: 48 www.sciencedirect.com
J Majer, JR Martin, RS Egan… - Journal of the American …, 1977 - ACS Publications
… forming erythromycin C into erythromycin A (erythromycin C: S… D could substitute for erythromycin C as a substrate. The V-… Thus, erythromycin D as well as erythromycin C was a good …
Number of citations: 71 pubs.acs.org
IO Kibwage, J Hoogmartens, E Roets… - Antimicrobial agents …, 1985 - Am Soc Microbiol
… Erythromycin B was somewhat less active than erythromycin A, and erythromycin C and D … like erythromycin B (15) and erythromycin C (13) were also produced by Streptomyces …
Number of citations: 55 journals.asm.org
JW Corcoran - Methods in enzymology, 1975 - Elsevier
Publisher Summary This chapter presents the assay and purification procedure and properties of S-adenosylmethionine: erythromycin C O-methyltransferase. Two different assays of S-…
Number of citations: 42 www.sciencedirect.com
TJ Paulus, JS Tuan, VE Luebke, GT Maine… - Journal of …, 1990 - Am Soc Microbiol
… methyltransferase activity with erythromycin C, erythromycin D… erythromycin C or methylated at C-3" to form erythromycin B. Whereas the formation of erythromycin A from erythromycin C …
Number of citations: 82 journals.asm.org
T Cachet, G Haest, R Busson, G Janssen… - … of Chromatography A, 1988 - Elsevier
In a previous communication we reported the isolation of novel compounds from commercial erythromycin by thin-layer chromatograp Page 1 Journal qf Chromarogruphy, 445 (1988) …
Number of citations: 12 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.